![molecular formula C20H21N5O B2825350 (3-(dimethylamino)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034291-37-5](/img/structure/B2825350.png)
(3-(dimethylamino)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(dimethylamino)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
is a complex organic molecule that contains several functional groups, including a dimethylamino group, a phenyl group, a 1H-1,2,3-triazol-1-yl group, and an azetidin-1-yl group . It is likely to be a derivative of 1,2,4-triazole, a class of compounds known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a 1,2,3-triazole ring attached to a phenyl group and an azetidin-1-yl group . The exact structure would need to be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
- Researchers have explored the synthesis of mesoionic triazolones using this compound. Specifically, they demonstrated an unusual [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione (TAD) and alkynes, facilitated by 1,1,1,3,3,3-hexafluoro-2-propanol . This reaction leads to the formation of unprecedented mesoionic triazolones .
- Biological studies have revealed that certain derivatives of this compound exhibit cytotoxic activity against cancer cells. For instance:
- Compound 10ec induced apoptosis in BT-474 breast cancer cells, as evidenced by acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays .
- A series of 1,2,4-triazole hybrids showed varying cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
- Notably, one of the triazole derivatives demonstrated potent cytotoxicity against various cancer cell lines with nanomolar IC50 values .
Mesoionic Triazolones Synthesis
Anticancer Properties
Mechanism of Action
Target of Action
It is known that compounds containing the 1,2,3-triazole moiety have a broad range of biological activities and can interact with various biological targets . The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
It is known that the nitrogen atoms of the 1,2,3-triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with its targets through the formation of hydrogen bonds or other types of interactions, leading to changes in the target’s function .
Biochemical Pathways
Compounds containing the 1,2,3-triazole moiety are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The exact pathways affected by this compound would need to be determined through further experimental studies.
Pharmacokinetics
Compounds containing the 1,2,3-triazole moiety are generally known for their stability against metabolic degradation, which can contribute to their bioavailability
Result of Action
Compounds containing the 1,2,3-triazole moiety are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would need to be determined through further experimental studies.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containing the 1,2,3-triazole moiety
properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-23(2)17-10-6-9-16(11-17)20(26)24-12-18(13-24)25-14-19(21-22-25)15-7-4-3-5-8-15/h3-11,14,18H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDYNMIUTZOXKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(dimethylamino)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.